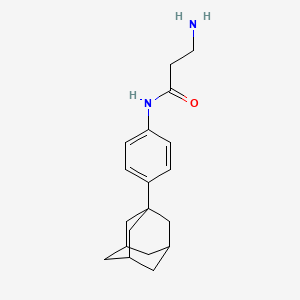
N-(4-Adamantan-1-YL-phenyl)-3-amino-propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(Adamantan-1-yl)phenyl)-3-amino-propionamide is a chemical compound with the molecular formula C18H23NO . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a procedure has been developed for the synthesis of rac-1-[isocyanato(phenyl)methyl]adamantane from rac-2-(adamantan-1-yl)-2-phenylacetic acid in 95% yield . The reactions of rac-1-[isocyanato(phenyl)methyl]adamantane with aliphatic diamines and trans-4-[(4-aminocyclohexyl)oxy]benzoic acid afforded a series of N,N′-disubstituted ureas in 60–91% yields .Physical And Chemical Properties Analysis
N-(4-(Adamantan-1-yl)phenyl)-3-amino-propionamide is a solid substance at room temperature . Its molecular weight is 269.39 . More specific physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis and Chemical Properties
N-(4-Adamantan-1-YL-phenyl)-3-amino-propionamide and its derivatives have been explored for their unique chemical properties and synthetic applications. One study focused on the synthesis of ethyl [(adamantan-1-yl)alkylene(phenylene)amino]oxoacetates and N1,N2-bis[(adamantan-1-yl)alkylene(phenylene)oxamides, showcasing the compound's versatility in organic synthesis under mild conditions, yielding products in the range of 18–87% (V. D’yachenko, V. Burmistrov, G. Butov, 2019).
Antiviral and Antimicrobial Activity
Adamantyl-containing compounds, including derivatives of N-(4-Adamantan-1-YL-phenyl)-3-amino-propionamide, have shown promise in antiviral and antimicrobial applications. Research indicates that adamantyl-containing β-aminoketones and enaminoketones, among other related compounds, exhibit significant antiviral activities, suggesting potential for therapeutic applications against various viral infections (N. Makarova et al., 2001).
Anti-inflammatory and Antimicrobial Properties
Another study investigated the synthesis, anti-inflammatory, and antimicrobial activities of novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols, highlighting the compound's potential in developing new therapeutic agents with dual anti-inflammatory and antimicrobial properties (E. S. Al-Abdullah et al., 2014).
Hypoglycemic Activities
Research on adamantane-isothiourea hybrid derivatives, including structural analogs of N-(4-Adamantan-1-YL-phenyl)-3-amino-propionamide, has demonstrated in vitro antimicrobial activity and in vivo hypoglycemic activities, suggesting potential applications in managing diabetes and related metabolic disorders (L. H. Al-Wahaibi et al., 2017).
Quantum and Molecular Dynamics Studies
The compound and its derivatives have also been subjects of quantum and molecular dynamics studies, examining their reactivity properties, adsorption behavior, and potential pharmaceutical applications. Such studies contribute to a deeper understanding of the compound's interactions at the molecular level and its stability under various conditions, which is crucial for its potential practical applications in pharmaceuticals (H. Al-Ghulikah et al., 2021).
Safety and Hazards
The safety information available indicates that N-(4-(Adamantan-1-yl)phenyl)-3-amino-propionamide may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
N-[4-(1-adamantyl)phenyl]-3-aminopropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c20-6-5-18(22)21-17-3-1-16(2-4-17)19-10-13-7-14(11-19)9-15(8-13)12-19/h1-4,13-15H,5-12,20H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFNMTYPSDMMBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Adamantan-1-YL-phenyl)-3-amino-propionamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-N-(4-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2969359.png)

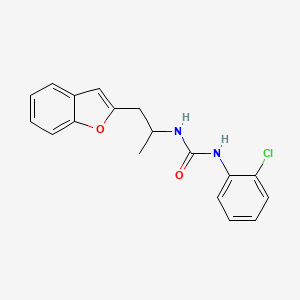

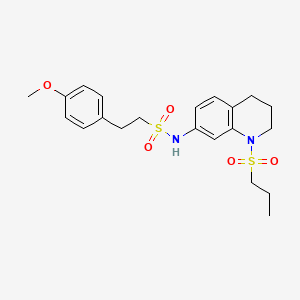
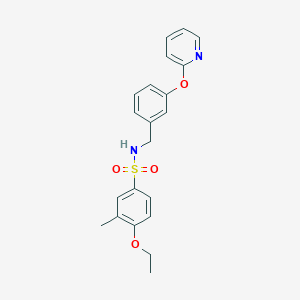
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2969370.png)
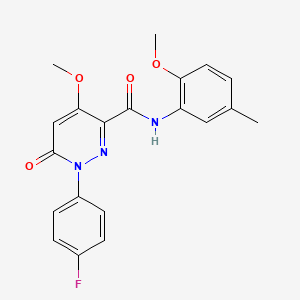
![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2969374.png)
![3-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2969376.png)
![N-(4-Propan-2-ylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2969377.png)
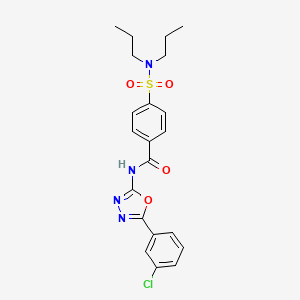

![2-((3,4-dimethylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2969382.png)